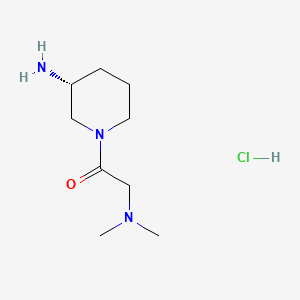
(R)-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ethanone to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the ethanone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology
Biological Studies: Employed in studies to understand the biological activity of piperidine derivatives.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders or other medical conditions.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and 1-benzylpiperidine share structural similarities.
Ethanone Derivatives: Compounds like acetophenone and benzophenone have similar functional groups.
Uniqueness
®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological or chemical properties compared to other similar compounds.
属性
分子式 |
C9H20ClN3O |
|---|---|
分子量 |
221.73 g/mol |
IUPAC 名称 |
1-[(3R)-3-aminopiperidin-1-yl]-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-11(2)7-9(13)12-5-3-4-8(10)6-12;/h8H,3-7,10H2,1-2H3;1H/t8-;/m1./s1 |
InChI 键 |
MZMMSPVGMZLYMP-DDWIOCJRSA-N |
手性 SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N.Cl |
规范 SMILES |
CN(C)CC(=O)N1CCCC(C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


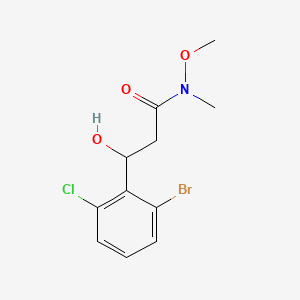
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
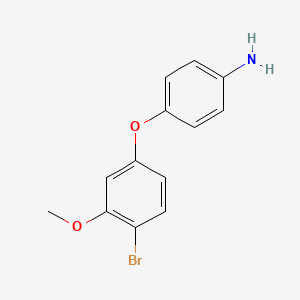
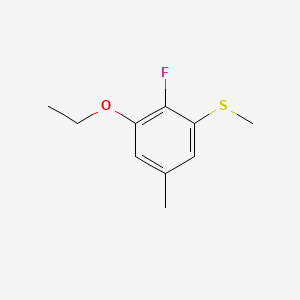
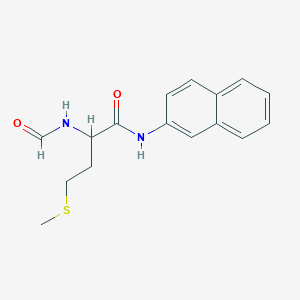
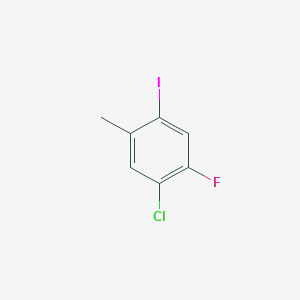
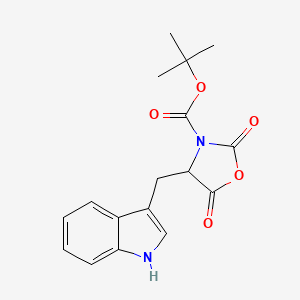

![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
